Amino-PEG11-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

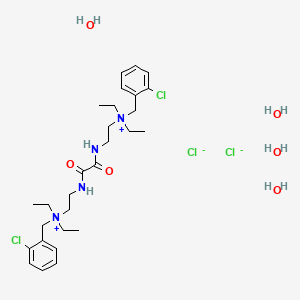

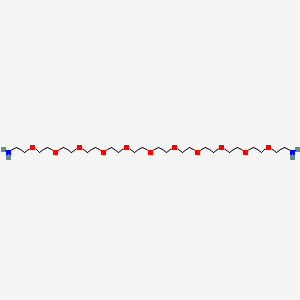

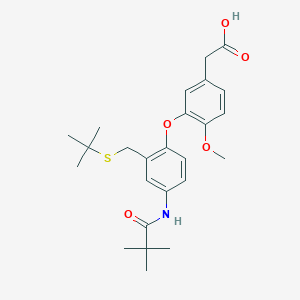

Amino-PEG11-Amine is a PEG-based (12 units) PROTAC linker . It is a PEG derivative containing two amino groups . The hydrophilic PEG spacer increases solubility in aqueous media . It is used to combine two mono diethylstilbestrol (DES)-based ligands . This provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Synthesis Analysis

Amino-PEG11-Amine can be used in the synthesis of a series of PROTACs . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .

Molecular Structure Analysis

The molecular weight of Amino-PEG11-Amine is 544.68 g/mol and the molecular formula is C24H52N2O11 . It contains two amino groups .

Chemical Reactions Analysis

Amino-PEG11-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . The amino groups are reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .

Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solid . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The R-group of amino acids and pH of the solvent play an important role in solubility .

科学的研究の応用

Protein Labeling & Crosslinking

- Scientific Field: Biochemistry and Molecular Biology .

- Application Summary: Amino-PEG11-Amine is used in protein labeling and crosslinking. It is a biotinylation reagent containing a long 11-unit polyethylene glycol (PEG) spacer arm and a terminal primary amine group for conjugation and protein labeling with EDC or other crosslinkers .

- Methods of Application: The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .

- Results or Outcomes: The 11-unit PEG segment is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers . This enhances water solubility of biotinylated molecules .

PEGylation of Proteins

- Scientific Field: Proteomics .

- Application Summary: Amino-PEG11-Amine is used in the PEGylation of proteins. PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules, which can decrease aggregation and increase solubility .

- Methods of Application: Precise application of PEG in proteomics depends upon the availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups .

- Results or Outcomes: PEGylation increases the molecule’s size, shielding it from the host’s immune system (reducing immunogenicity), and increases its hydrodynamic volume, which prolongs its circulatory time by reducing renal clearance .

Endocrine Therapy of Breast Cancer

- Scientific Field: Oncology .

- Application Summary: Amino-PEG11-Amine, a PEG-based PROTAC linker, is used to combine two mono diethylstilbestrol (DES)-based ligands, providing an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of PROTACs

- Scientific Field: Drug Discovery and Development .

- Application Summary: Amino-PEG11-Amine is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Surface Modification

- Scientific Field: Material Science .

- Application Summary: Amino-PEG11-Amine can be used for surface modification. The hydrophilic PEG spacer increases solubility in aqueous media .

- Methods of Application: The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Drug Delivery Systems

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: Amino-PEG11-Amine can be used in the development of drug delivery systems. The PEGylation process, which involves the attachment of PEG chains to molecules, can improve the pharmacokinetics and pharmacodynamics of drugs .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQCFDTWLKAGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG11-Amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)